

# Mycophenolic Acid-d3 CAS number and molecular weight

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## Compound of Interest

Compound Name: *Mycophenolic Acid-d3*

Cat. No.: *B602676*

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## In-Depth Technical Guide to Mycophenolic Acid-d3

For Researchers, Scientists, and Drug Development Professionals

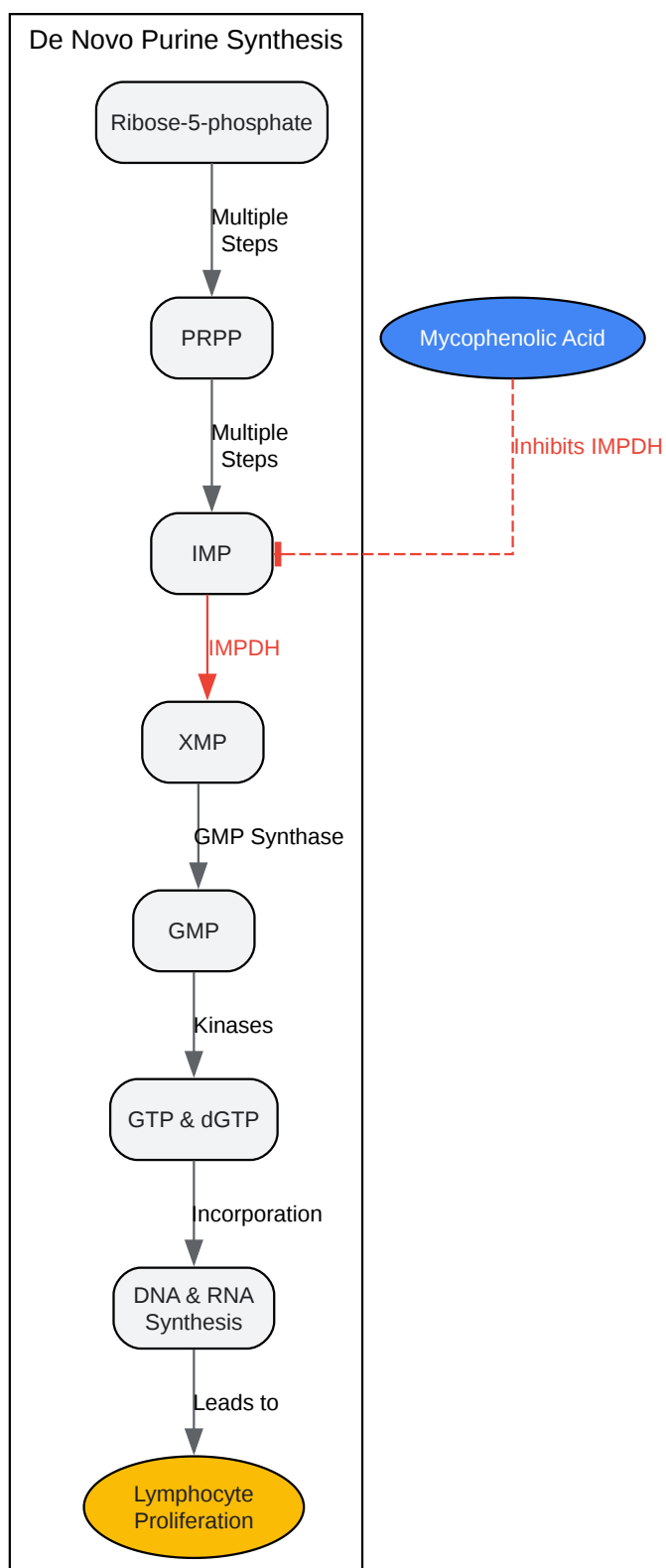
This technical guide provides comprehensive information on **Mycophenolic Acid-d3** (MPA-d3), a deuterated stable isotope-labeled analog of Mycophenolic Acid (MPA). MPA is a potent, selective, non-competitive, and reversible inhibitor of inosine monophosphate dehydrogenase (IMPDH), an essential enzyme in the de novo pathway of guanosine nucleotide synthesis.<sup>[1][2]</sup> Due to this mechanism, MPA has a more potent cytostatic effect on lymphocytes than on other cell types, making it a widely used immunosuppressant in organ transplantation and for treating autoimmune diseases.<sup>[2][3]</sup> **Mycophenolic Acid-d3** serves as an ideal internal standard for the quantitative analysis of MPA in biological samples.<sup>[4][5]</sup>

## Core Compound Data

Parameter	Value	Source(s)
CAS Number	1185242-90-3	[4][6]
Molecular Formula	C <sub>17</sub> H <sub>17</sub> D <sub>3</sub> O <sub>6</sub>	[4][6]
Molecular Weight	323.36 g/mol	[4][6]
Synonyms	(4E)-6-(1,3-Dihydro-4-hydroxy-6-methoxy-d3-7-methyl-3-oxo-5-isobenzofuranyl)-4-methyl-4-hexenoic Acid	[4][6]
Primary Application	Internal standard for mass spectrometry-based quantification of Mycophenolic Acid. Selective lymphocyte proliferation inhibitor.	[4][5]

## Mechanism of Action: Inhibition of Purine Synthesis

Mycophenolic acid's primary mechanism of action is the inhibition of inosine monophosphate dehydrogenase (IMPDH).[1] This enzyme is critical for the de novo synthesis of guanosine monophosphate (GMP) from inosine monophosphate (IMP).[1][7] Lymphocytes, particularly T and B cells, are highly dependent on this pathway for their proliferation.[2][3] Other cell types can utilize a salvage pathway for purine synthesis and are therefore less affected.[1] MPA is a more potent inhibitor of the type II isoform of IMPDH, which is predominantly expressed in activated lymphocytes.[2][3] The depletion of guanosine nucleotides leads to a selective cytostatic effect on these immune cells.[3]



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Caption: Mycophenolic Acid's inhibition of the de novo purine synthesis pathway.

## Experimental Protocols

### Quantification of Mycophenolic Acid in Human Plasma using HPLC-MS/MS

This protocol outlines a method for the accurate and precise quantification of MPA in human plasma, utilizing MPA-d3 as an internal standard.[4]

#### 1. Sample Preparation (Protein Precipitation)

- To 30  $\mu$ L of human plasma, add 30  $\mu$ L of an internal standard solution (1  $\mu$ g/mL **Mycophenolic Acid-d3** in acetonitrile).[5]
- Add 120  $\mu$ L of acetonitrile to precipitate proteins.[5]
- Vortex the mixture thoroughly.
- Centrifuge at 14,000 rpm for 5 minutes at 4°C.[5]
- Collect 100  $\mu$ L of the supernatant and dilute with water for analysis.[5]

#### 2. HPLC-MS/MS Analysis

- HPLC System: A system capable of gradient elution.[8]
- Column: A reverse-phase C18 column, such as a Phenomenex Kinetex C18 (30 mm  $\times$  4.6 mm, 2.6  $\mu$ m).[4]
- Mobile Phase: A gradient of acetonitrile and water.[4]
- Mass Spectrometer: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.[4][5]
- Ionization Mode: Negative ionization mode for MPA detection.[4]
- Detection: Multiple Reaction Monitoring (MRM) is used for quantification.[4][8] The m/z transitions for MPA and MPA-d3 are monitored. For example, m/z 321.27/207.15 for MPA and 324.26/210.15 for MPA-d3.[8]

### 3. Calibration and Quantification

- Prepare a calibration curve using standard samples of MPA in plasma at concentrations ranging from 0.2 to 20 µg/mL.[5]
- Prepare quality control (QC) samples at low, medium, and high concentrations (e.g., 0.5, 5, and 15 µg/mL) to validate the analysis.[5]
- The concentration of MPA in the samples is determined by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

## In Vitro Dose-Response Study of Mycophenolic Acid on Primary Cell Cultures

This protocol provides a framework for studying the dose-dependent effects of MPA on the proliferation of primary cells, such as fibroblasts.[9]

### 1. Cell Culture

- Culture primary fibroblasts to approximately 80% confluency in a suitable culture medium.[9]
- Trypsinize, count, and seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.[9]
- Incubate for 24 hours at 37°C in a 5% CO<sub>2</sub> atmosphere.[9]

### 2. MPA Treatment

- Prepare a stock solution of MPA. Mycophenolate Mofetil (MMF), the prodrug of MPA, can also be used and is rapidly hydrolyzed to MPA in culture.[9] A 100 mM stock solution of MMF in DMSO is a common starting point.[9]
- Create a serial dilution of MPA or MMF in the complete culture medium to achieve a range of final concentrations (e.g., 0.01 µM to 100 µM).[9]
- Include a vehicle control containing the highest concentration of the solvent (e.g., DMSO) used in the dilutions.[10]

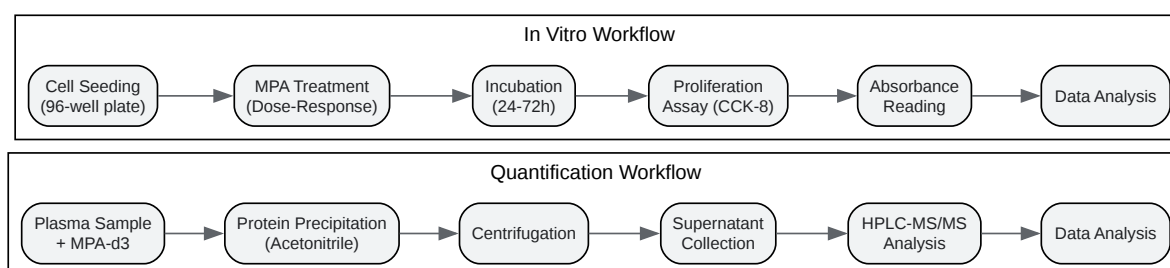
- After the initial 24-hour incubation, replace the medium in the wells with 100  $\mu$ L of the prepared MPA/MMF dilutions or the vehicle control.[9]
- Incubate the plate for the desired period (e.g., 24, 48, or 72 hours).[9]

### 3. Proliferation Assay

- Assess cell proliferation using a standard method such as the Cell Counting Kit-8 (CCK-8) or MTT assay.[9][10]
- For a CCK-8 assay, add 10  $\mu$ L of the CCK-8 solution to each well and incubate for 1-4 hours at 37°C.[9]
- Measure the absorbance at 450 nm using a microplate reader.[9]

### 4. Data Analysis

- Subtract the background absorbance (from wells with medium only) from all readings.
- Plot the percentage of proliferation inhibition against the logarithm of the MPA concentration to determine the dose-response curve and calculate the IC<sub>50</sub> value.[10]



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Caption: Generalized workflows for MPA quantification and in vitro cell-based assays.

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